5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-7-6-10-17(11-14)23-19-12-15(2)22-20-18(13-21-24(19)20)16-8-4-3-5-9-16/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGMYNVTRRBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the cyclization of a hydrazine derivative with a β-diketone, followed by further functionalization to introduce the desired substituents. The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine compounds exhibit promising antiviral properties. For instance, compounds in this class have been shown to inhibit viral replication mechanisms, making them candidates for the development of antiviral therapies . The specific structural features of 5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may enhance its binding affinity to viral proteins.
Peripheral Benzodiazepine Receptor Modulation
Studies have identified pyrazolo[1,5-a]pyrimidine derivatives as selective ligands for peripheral benzodiazepine receptors. These receptors play a crucial role in various physiological processes, including neuroprotection and inflammation. The compound's ability to modulate these receptors could lead to new treatments for conditions such as anxiety and neurodegenerative diseases .
mTOR Inhibition
The mechanistic target of rapamycin (mTOR) pathway is critical in regulating cell growth and metabolism. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as mTOR inhibitors, which could be beneficial in cancer therapy by hindering tumor growth and proliferation. The structural characteristics of this compound may contribute to its effectiveness against mTOR-related pathways .
Optical Applications
Fluorescent Probes
Recent advancements have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes in biological imaging. The unique photophysical properties of these compounds allow them to serve as lipid droplet biomarkers in cancer and normal cells. This application is particularly valuable for visualizing cellular processes and studying disease mechanisms at the molecular level .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Research has utilized quantitative structure–activity relationship (QSAR) models to predict how variations in substituents affect the biological activity of these compounds. Such studies are crucial for guiding the design of new derivatives with enhanced therapeutic profiles .
Synthesis and Development
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents at key positions on the pyrazolo-pyrimidine framework. Techniques such as inverse electron demand Diels-Alder reactions have been employed to create highly functionalized derivatives with improved biological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the antiviral properties of pyrazolo derivatives | Found significant inhibition of viral replication in vitro |
| Peripheral Benzodiazepine Receptor Study | Explored receptor binding affinity | Identified strong affinity and modulation capabilities |
| mTOR Inhibition Research | Evaluated cancer treatment potential | Confirmed effectiveness in inhibiting tumor growth through mTOR pathway interference |
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods; †Estimated via analogous compounds.
Key Research Findings and Gaps
- Optimized Analogs : DSM 74 (triazolopyrimidine analog) and compound 32 (pyrazolopyrimidine) highlight the scaffold’s versatility for parasitic and bacterial targets .
- Unresolved Issues : The target compound’s exact bioactivity data are absent in the literature. Further studies on its ADMET profile and target engagement are needed.
Biological Activity
5-Methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity. The presence of methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| SF-268 | 31.5 | Microtubule disassembly |
These findings suggest that the compound may function as an effective anticancer agent by targeting critical pathways involved in cell proliferation and survival .
Antibacterial and Antifungal Activities
In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. A study evaluating various pyrazole derivatives found that certain modifications led to enhanced efficacy against biofilm-forming bacteria and fungal strains. The mechanism appears to involve disruption of quorum sensing and biofilm formation, which are crucial for bacterial virulence .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cancer progression, such as Aurora-A.
- Antimicrobial Action : The antibacterial effects are attributed to the inhibition of biofilm formation and interference with microbial communication systems.
Study 1: Anticancer Activity Evaluation
In a comparative study, derivatives of pyrazolo[1,5-a]pyrimidine were screened for their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited superior activity against MCF-7 cells with an IC50 value significantly lower than other tested compounds .
Study 2: Antibiofilm Activity Assessment
Another investigation focused on the antibiofilm properties of pyrazolo derivatives. The study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against persistent infections .
Q & A
Advanced Research Question
- Variation of substituents : Synthesize derivatives with modified aryl/alkyl groups at positions 3, 5, and 7.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or ATPase assays.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .
- Data correlation : Compare IC₅₀ values with electronic (Hammett constants) and steric (Taft parameters) descriptors .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Dose-response validation : Repeat experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
What computational methods predict target interactions for this compound?
Advanced Research Question
- Molecular docking : Tools like Schrödinger Suite or GOLD predict binding poses in enzyme active sites (e.g., EGFR or VEGFR2) .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS .
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity using partial least squares regression .
How can solubility challenges in bioassays be addressed?
Advanced Research Question
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation : Use co-solvents (DMSO/PEG 400) or lipid-based nanocarriers for in vitro/in vivo studies .
- Derivatization : Replace hydrophobic substituents (e.g., phenyl) with hydrophilic moieties (e.g., pyridyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
